![molecular formula C15H19N3O3S B11266630 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B11266630.png)
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine
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Overview
Description
4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group and a morpholine ring
Preparation Methods
The synthesis of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Morpholine Substitution: Finally, the sulfonylated pyrazole is reacted with morpholine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is employed in chemical biology research to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]morpholine can be compared with other similar compounds, such as:
- [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Dipyrone
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a sulfonyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C15H19N3O3S/c1-12-15(22(19,20)17-8-10-21-11-9-17)13(2)18(16-12)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
InChI Key |
NFOVUOGDEJOERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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